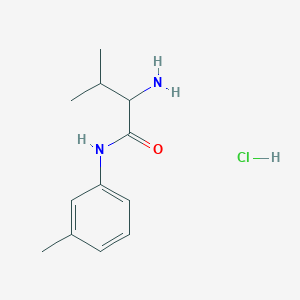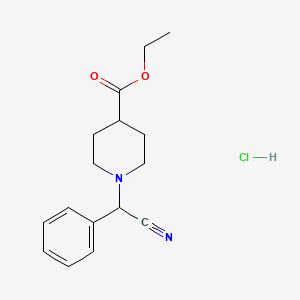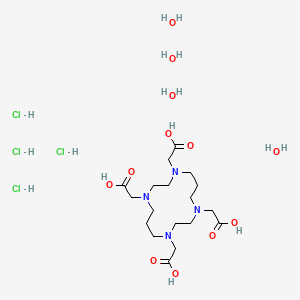![molecular formula C8H6N4S B1398555 1H-ピラゾロ[3,4-f]ベンゾチアゾール-6-アミン CAS No. 42783-08-4](/img/structure/B1398555.png)
1H-ピラゾロ[3,4-f]ベンゾチアゾール-6-アミン
概要
説明
1H-Pyrazolo[3,4-f]benzothiazol-6-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused pyrazole and benzothiazole ring system, which imparts distinct chemical and biological properties.
科学的研究の応用
1H-Pyrazolo[3,4-f]benzothiazol-6-amine has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the metabolism of acetylcholine, a neurotransmitter that is essential for learning and memory .
Mode of Action
1H-Pyrazolo[3,4-f]benzothiazol-6-amine interacts with its targets by inhibiting the activity of AChE and BChE . This inhibition prevents the hydrolysis of acetylcholine in the synaptic region, thereby increasing the levels of this neurotransmitter . The compound fits fully into the active sites of human AChE, as revealed by docking studies .
Biochemical Pathways
The compound affects the cholinergic pathways in the central nervous system (CNS). In Alzheimer’s disease (AD), these pathways are disrupted, leading to a deficit in cholinergic neurotransmission . By inhibiting AChE and BChE, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine helps restore the levels of acetylcholine, providing symptomatic relief in AD .
Pharmacokinetics
The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier, which is crucial for its bioavailability and efficacy in treating neurological conditions like ad .
Result of Action
The primary molecular effect of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is the inhibition of AChE, leading to increased levels of acetylcholine . This results in improved cholinergic neurotransmission, which can alleviate the cognitive impairment associated with AD . The compound also shows good antioxidant properties .
生化学分析
Biochemical Properties
1H-Pyrazolo[3,4-f]benzothiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation. Additionally, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can induce changes in cell behavior and fate .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules. Additionally, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1H-Pyrazolo[3,4-f]benzothiazol-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine can influence its activity and function, as well as its potential for causing toxicity .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .
準備方法
The synthesis of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions. One common method includes the use of microwave irradiation to promote the reaction, which enhances the yield and reduces reaction time . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency.
化学反応の分析
1H-Pyrazolo[3,4-f]benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
類似化合物との比較
1H-Pyrazolo[3,4-f]benzothiazol-6-amine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole ring, known for its biological activities.
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar antimicrobial and anticancer properties.
The uniqueness of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURJGSWHTDOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC3=C1SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722006 | |
| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-08-4 | |
| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1398474.png)





![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)




![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
